6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Description
6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are known for their diverse pharmacological properties.
Properties
IUPAC Name |
6-amino-3,4-dipyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c18-9-12-13(10-1-5-20-6-2-10)14-15(11-3-7-21-8-4-11)22-23-17(14)24-16(12)19/h1-8,13H,19H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYPAKRCPHFUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction (MCR) that includes aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. One efficient method employs CoCeO2 nanoparticles as a reusable and heterogeneous catalyst in an aqueous medium . This green and one-pot synthesis approach is environmentally benign and offers high yields, short reaction times, and simple workup procedures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts like CoCeO2 nanoparticles can be scaled up for industrial applications, ensuring sustainability and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block L-type calcium channels, leading to vasorelaxation . This mechanism is crucial for its potential use in treating cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Known for its vasorelaxant properties.
6-amino-4-(2,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Exhibits significant biological activities.
6-amino-4-(2-chloro-6-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Known for its antimicrobial properties.
Uniqueness
What sets 6-AMINO-3,4-BIS(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart is its unique structural configuration, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
